molecular formula C10H8N2O2 B12631716 3-Amino-6-(pyridin-2-yl)-2H-pyran-2-one CAS No. 922167-69-9

3-Amino-6-(pyridin-2-yl)-2H-pyran-2-one

Cat. No.: B12631716
CAS No.: 922167-69-9
M. Wt: 188.18 g/mol
InChI Key: ZAWGUKZTSMQZBH-UHFFFAOYSA-N
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Description

3-Amino-6-(pyridin-2-yl)-2H-pyran-2-one: is a heterocyclic compound that features both pyridine and pyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(pyridin-2-yl)-2H-pyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridinecarboxaldehyde with malononitrile and ammonium acetate in ethanol, followed by cyclization to form the pyran ring . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-(pyridin-2-yl)-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: 3-Amino-6-(pyridin-2-yl)-2H-pyran-2-one is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Medicine: The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its derivatives are being explored for their therapeutic properties, particularly in the treatment of infectious diseases and cancer .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability .

Mechanism of Action

The mechanism of action of 3-Amino-6-(pyridin-2-yl)-2H-pyran-2-one involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes or pathways, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 3-Amino-6-(pyridin-2-yl)-2H-pyran-2-one stands out due to its unique combination of pyridine and pyran rings. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity further enhance its uniqueness.

Properties

CAS No.

922167-69-9

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

3-amino-6-pyridin-2-ylpyran-2-one

InChI

InChI=1S/C10H8N2O2/c11-7-4-5-9(14-10(7)13)8-3-1-2-6-12-8/h1-6H,11H2

InChI Key

ZAWGUKZTSMQZBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C(=O)O2)N

Origin of Product

United States

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